2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 58259-78-2
VCID: VC8368016
InChI: InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15)
SMILES: C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N
Molecular Formula: C10H5N5
Molecular Weight: 195.18 g/mol

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile

CAS No.: 58259-78-2

Cat. No.: VC8368016

Molecular Formula: C10H5N5

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile - 58259-78-2

Specification

CAS No. 58259-78-2
Molecular Formula C10H5N5
Molecular Weight 195.18 g/mol
IUPAC Name 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile
Standard InChI InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15)
Standard InChI Key XSXUDMLQOPCLAW-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N
Canonical SMILES C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N

Introduction

Overview

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile (CAS No. 58259-78-2) is a heterocyclic organic compound characterized by a fused pyridine-imidazole backbone with two nitrile functional groups. Its unique structure confers diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This report synthesizes available data on its chemical properties, synthetic pathways, and emerging research applications, emphasizing peer-reviewed findings and authoritative sources.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an imidazole ring fused to a pyridine moiety, with nitrile groups at the 4- and 5-positions of the imidazole. The IUPAC name is 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile, and its canonical SMILES string is C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N. The molecular formula is C₁₀H₅N₅, with a molecular weight of 195.18 g/mol.

Key Structural Features:

  • Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-stacking interactions.

  • Imidazole Core: A five-membered ring with two nitrogen atoms, enabling tautomerism and hydrogen bonding.

  • Nitrile Groups: Electron-withdrawing substituents that enhance electrophilicity and participation in cycloaddition reactions.

Physicochemical Data

PropertyValueSource
IUPAC Name2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrilePubChem
Molecular FormulaC₁₀H₅N₅PubChem
Molecular Weight195.18 g/molPubChem
InChI KeyXSXUDMLQOPCLAW-UHFFFAOYSA-NPubChem
CAS Registry Number58259-78-2PubChem

The compound’s nitrile groups (~2200 cm⁻¹ in FTIR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) are critical for spectroscopic identification.

Synthesis and Production

General Synthetic Routes

While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves condensation reactions between 2-aminopyridine and dicarbonitrile precursors. A common approach utilizes malononitrile under basic conditions (e.g., sodium ethoxide), followed by cyclization to form the imidazole ring.

Optimization Strategies:

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

  • Catalysis: Transition metals (e.g., palladium) may facilitate cross-coupling steps, though specific applications require further validation.

Challenges in Scale-Up

Industrial production faces hurdles such as:

  • Nitrile Stability: Degradation under acidic or high-temperature conditions.

  • Tautomeric Equilibria: The 1H-imidazole form dominates, but minor tautomers complicate purification.

Applications in Materials Science

Coordination Chemistry

The compound’s nitrogen-rich structure facilitates ligand-metal coordination, enabling applications in:

  • Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.

  • Sensor Development: Fluorescent probes for metal ion detection (e.g., Zn²⁺, Cu²⁺).

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting utility in:

  • Organic Semiconductors: Charge transport layers in optoelectronic devices.

  • Nonlinear Optics (NLO): Second-harmonic generation due to polarized nitrile groups.

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